molecular formula C12H15BrN2O2 B1451219 N-{4-[(2-Bromoacetyl)amino]phenyl}butanamide CAS No. 886009-20-7

N-{4-[(2-Bromoacetyl)amino]phenyl}butanamide

Cat. No. B1451219
M. Wt: 299.16 g/mol
InChI Key: MLRMVAXZHMACIG-UHFFFAOYSA-N
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Description

N-{4-[(2-Bromoacetyl)amino]phenyl}butanamide , also known by its chemical formula C12H15BrN2O2 , is a compound used in proteomics research. It has a molecular weight of approximately 299.17 g/mol .


Molecular Structure Analysis

The molecular structure of N-{4-[(2-Bromoacetyl)amino]phenyl}butanamide consists of a butanamide backbone with a 4-aminophenyl group attached via an acetyl bromide linkage. The bromine atom provides additional reactivity and specificity .


Chemical Reactions Analysis

This compound may participate in various chemical reactions, including nucleophilic substitution , acylation , and hydrolysis . Its reactivity depends on the functional groups present, such as the amide , bromide , and phenyl moieties .


Physical And Chemical Properties Analysis

  • Stability : Store in a cool, dry place away from light and moisture .

Scientific Research Applications

  • Synthesis and Biological Activity : A study by Raza et al. (2019) details the synthesis of N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides, which were evaluated for their inhibitory potential against mushroom tyrosinase. Some compounds in this series showed significant biological activity and minimal toxicity, suggesting their potential use in depigmentation drugs (Raza et al., 2019).

  • Antidiabetic Potential : Nazir et al. (2018) synthesized N-substituted derivatives of indole-based hybrid oxadiazole scaffolds with N-substituted acetamides, which exhibited promising antidiabetic potential by inhibiting the α-glucosidase enzyme. Their study suggests these compounds as potential lead molecules for further research in antidiabetic agents (Nazir et al., 2018).

  • Dye and Pigment Synthesis : Güzel et al. (1997) explored the use of N-Phenyl-3-oxo-butana'mide in the synthesis of dyes and pigments. They investigated the reaction of this compound with various diazonium salts to create products that coordinate with copper(II) and iron(III) (Güzel et al., 1997).

  • Dipeptidyl Peptidase IV Inhibitors : A study by Nitta et al. (2012) synthesized 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides as potent and selective dipeptidyl peptidase IV inhibitors, showing significant inhibitory activity (Nitta et al., 2012).

  • Lipoxygenase Inhibitors : Research by Aziz‐ur‐Rehman et al. (2016) on N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide compounds revealed their potential as lipoxygenase inhibitors, with activities comparable to the reference standard Baicalein (Aziz‐ur‐Rehman et al., 2016).

Safety And Hazards

  • Environmental Impact : Dispose of properly according to local regulations .

properties

IUPAC Name

N-[4-[(2-bromoacetyl)amino]phenyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O2/c1-2-3-11(16)14-9-4-6-10(7-5-9)15-12(17)8-13/h4-7H,2-3,8H2,1H3,(H,14,16)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLRMVAXZHMACIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(2-Bromoacetyl)amino]phenyl}butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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